molecular formula C28H28Cl2N2O4 B1390416 Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine CAS No. 1217809-60-3

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine

Cat. No.: B1390416
CAS No.: 1217809-60-3
M. Wt: 527.4 g/mol
InChI Key: AVJVPROWJLZHME-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is notable for its bifunctional alkylating properties, which make it useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.

    Introduction of the Bis(2-chloroethyl)amino Group: The protected phenylalanine is then reacted with bis(2-chloroethyl)amine under controlled conditions to introduce the bis(2-chloroethyl)amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine undergoes several types of chemical reactions:

    Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

    Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products

Scientific Research Applications

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through alkylation. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to cross-linking or modification of proteins and DNA. This mechanism is particularly useful in the development of anticancer drugs, where it can inhibit the proliferation of cancer cells by damaging their DNA .

Comparison with Similar Compounds

Similar Compounds

    Melphalan: Another phenylalanine derivative with bifunctional alkylating properties.

    Chlorambucil: A nitrogen mustard derivative used in chemotherapy.

Uniqueness

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine is unique due to its Fmoc protection, which allows for selective deprotection and coupling in peptide synthesis. This makes it a versatile tool in both chemical and biological research .

Properties

IUPAC Name

(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28Cl2N2O4/c29-13-15-32(16-14-30)20-11-9-19(10-12-20)17-26(27(33)34)31-28(35)36-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,31,35)(H,33,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJVPROWJLZHME-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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